molecular formula C20H15Cl2F3N2O3S B3404560 ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226436-24-3

ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B3404560
CAS No.: 1226436-24-3
M. Wt: 491.3
InChI Key: JCUGLFYCJWAJSZ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a synthetic imidazole derivative characterized by a 1,2-disubstituted imidazole core. The compound features:

  • 3,4-Dichlorophenyl at position 5 of the imidazole ring, introducing strong electron-withdrawing effects.
  • 4-(Trifluoromethoxy)phenyl at position 1, contributing steric bulk and metabolic stability due to the trifluoromethoxy group.

Its synthesis likely involves coupling a thiol-containing imidazole intermediate with ethyl bromoacetate under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2F3N2O3S/c1-2-29-18(28)11-31-19-26-10-17(12-3-8-15(21)16(22)9-12)27(19)13-4-6-14(7-5-13)30-20(23,24)25/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUGLFYCJWAJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a dichlorophenyl group and a trifluoromethoxyphenyl group, linked through a thioether bond to an ethyl acetate moiety. Its structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds with similar structural motifs often exhibit activities such as:

  • Antimicrobial Activity : Compounds containing imidazole rings are known for their ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Anticancer Properties : Many imidazole derivatives have been reported to interfere with cancer cell proliferation by modulating signaling pathways or inducing apoptosis.

Antimicrobial Activity

A study on related compounds revealed that certain imidazole derivatives demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves interference with the synthesis of nucleic acids or cell wall components.

Anticancer Activity

In vitro studies have shown that similar imidazole-based compounds can inhibit the growth of cancer cell lines such as:

Cell LineIC50 (µM)
AGS (Gastric Cancer)20.3
KATOIII35.9
SNU1617.7

These values indicate that the compound may have a therapeutic index comparable to established chemotherapeutics like 5-fluorouracil, suggesting a potential role in cancer therapy .

Case Studies

  • Study on FTO Inhibition : Research involving related compounds indicated that they could act as inhibitors of FTO (fat mass and obesity-associated protein), which is implicated in various cancers. The study showed that treatment with these inhibitors resulted in increased m6A RNA methylation levels, leading to reduced cell proliferation in gastric cancer models .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thioether-containing compounds, demonstrating significant inhibition of microbial growth, which supports the hypothesis that this compound may exhibit similar effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their differences:

Compound Name / Structure Key Substituents Molecular Formula Notable Properties/Activity Reference
Ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate (Target) 3,4-Dichlorophenyl; 4-(trifluoromethoxy)phenyl; thioacetate ester Not explicitly provided Hypothesized enhanced metabolic stability due to trifluoromethoxy group
Ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate Replaces trifluoromethoxy with difluoromethoxy Not provided Reduced electron-withdrawing effect compared to trifluoromethoxy; potential lower stability
Compound 9: 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 4-Fluorophenyl; 4-methoxyphenyl; thioacetamide (amide vs. ester) Not provided Demonstrated COX1/2 inhibition; amide group improves hydrolysis resistance
Ethyl 2-{2-[(4-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate Sulfonyl group; 4,5-diphenyl substitution C26H23FN2O4S (478.54 g/mol) Sulfonyl group may enhance binding affinity but reduce membrane permeability
6g (TGR5 agonist): 2-((2-(4-(1H-imidazol-1-yl)phenoxy)ethyl)thio)-5-(2-(3,4-dimethoxyphenyl)propan-2-yl)-... Imidazole-phenoxyethylthio; dimethoxyphenyl Not provided Potent TGR5 agonist with oral efficacy; dimethoxy groups improve solubility
Key Observations:

Substituent Impact on Stability :

  • The trifluoromethoxy group in the target compound likely offers superior metabolic stability compared to methoxy or difluoromethoxy groups, as fluorinated groups resist oxidative degradation .
  • The thioacetate ester (vs. amide in Compound 9) may increase susceptibility to hydrolysis, reducing oral bioavailability unless prodrug strategies are employed .

Synthetic Routes :

  • The target compound’s synthesis is inferred to follow methods similar to those in and , where imidazole-thiol intermediates react with ethyl bromoacetate under basic conditions (e.g., K2CO3 in DMF or MeOH) .
  • In contrast, sulfonyl-containing analogues (e.g., ) require additional oxidation steps to introduce the sulfonyl group .

Biological Activity Trends :

  • Electron-withdrawing groups (e.g., dichlorophenyl, trifluoromethoxy) enhance receptor binding in imidazole derivatives by modulating electron density on the aromatic rings .
  • Thioether linkages (e.g., thioacetate, ethylthio) improve interaction with hydrophobic pockets in target proteins, as seen in TGR5 agonist 6g .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, trends from analogues suggest:

  • Molecular Weight : Likely >450 g/mol (similar to ’s compound), which may limit blood-brain barrier penetration.
  • Metabolic Stability : The trifluoromethoxy group resists CYP450-mediated metabolism better than methoxy or hydroxy groups, as observed in fluorinated pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate

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